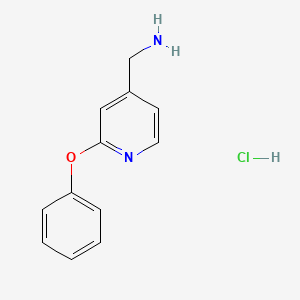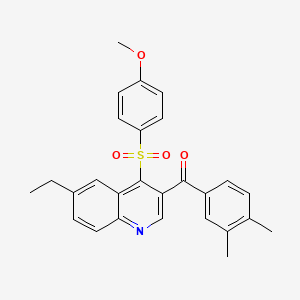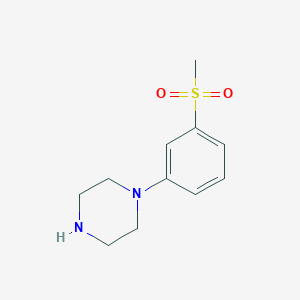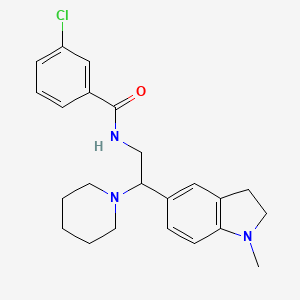![molecular formula C14H11ClFNO B2474367 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol CAS No. 1232819-13-4](/img/structure/B2474367.png)
4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C({14})H({11})ClFNO and a molecular weight of 263.7 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a phenolic hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 2-fluoro-5-methylaniline in the presence of an acid catalyst. This reaction forms the imine linkage (Schiff base) under mild heating conditions.
Purification: The crude product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols or anilines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
This compound has potential applications in biological research, particularly in studying enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of halogen atoms and phenolic groups can enhance the biological activity of these derivatives, making them candidates for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the imine group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}aniline: Similar structure but with an aniline group instead of a phenol.
4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}benzene: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of both chloro and fluoro groups, along with the phenolic hydroxyl group, makes 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol unique
Propiedades
IUPAC Name |
4-chloro-2-[(2-fluoro-5-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-4-12(16)13(6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJBRRAQRSETJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2474285.png)
![N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2474286.png)

![N-[4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2474288.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2474290.png)

![Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B2474296.png)
![2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2474300.png)


![N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2474305.png)

